3,5-dimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
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Overview
Description
3,5-Dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a complex organic compound with a molecular formula of C20H25N3O5S It is characterized by the presence of methoxy groups, a piperazine ring, and a benzamide moiety
Preparation Methods
The synthesis of 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps. One common method includes the following steps:
Formation of the piperazine derivative: This involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Coupling reaction: The piperazine derivative is then coupled with a benzamide derivative in the presence of suitable reagents and solvents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated systems to streamline the process.
Chemical Reactions Analysis
3,5-Dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-Dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: The compound is used in studies related to its biological activity, including its effects on various cellular pathways.
Pharmaceutical Development: It is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3,5-Dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities.
Piperazine derivatives: Similar to the compound , piperazine derivatives are widely used in pharmaceuticals for their biological activity.
The uniqueness of 3,5-dimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O5S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-16-12-15(13-17(14-16)28-2)20(24)21-18-6-4-5-7-19(18)22-8-10-23(11-9-22)29(3,25)26/h4-7,12-14H,8-11H2,1-3H3,(H,21,24) |
InChI Key |
ZUZDUBZLHWAQMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)OC |
Origin of Product |
United States |
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